molecular formula C12H9F3O2 B5264569 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one CAS No. 321-42-6

5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one

Cat. No.: B5264569
CAS No.: 321-42-6
M. Wt: 242.19 g/mol
InChI Key: CFVNYDCBJLNXSC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound with the molecular formula C₁₂H₉F₃O₂. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one typically involves the reaction of 5,7-dimethyl-4-hydroxycoumarin with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction is carried out at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives .

Scientific Research Applications

5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

5,7-dimethyl-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNYDCBJLNXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347106
Record name 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-42-6
Record name 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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